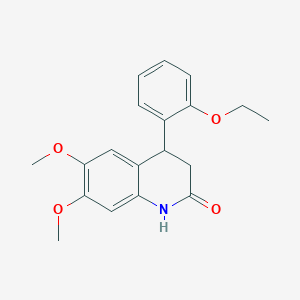![molecular formula C20H28N4O3 B4131154 N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4131154.png)
N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide
Overview
Description
N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide, also known as EMAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMAP is a pyrazole-based compound that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide is not fully understood, but it is believed to act through multiple pathways. N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activation of nuclear factor-κB (NF-κB) signaling pathway. N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. In addition, N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. In addition, N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has also been shown to possess good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research and development of N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the development of more water-soluble derivatives of N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide to improve its in vivo administration. In addition, further studies are needed to fully understand the mechanism of action of N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide and its potential therapeutic applications in various diseases.
Scientific Research Applications
N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-[2-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-4-27-19-13-16(5-6-18(19)26-3)14-23-11-8-17(9-12-23)24-20(7-10-21-24)22-15(2)25/h5-7,10,13,17H,4,8-9,11-12,14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKDKASMAWARGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4131074.png)

![N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide](/img/structure/B4131083.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4131119.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4131122.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4131128.png)


![3-ethyl 7-methyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4131138.png)
![2-[5-hydroxy-3-isopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B4131145.png)
![3-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4131149.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B4131161.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4131168.png)